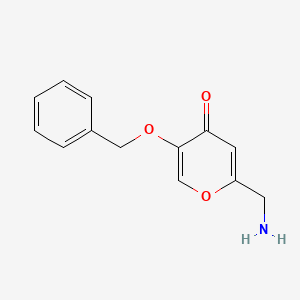
2-(aminomethyl)-5-phenylmethoxypyran-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(aminomethyl)-5-phenylmethoxypyran-4-one is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound is characterized by a pyran-4-one core with an aminomethyl group at the 2-position and a benzyloxy group at the 5-position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(aminomethyl)-5-phenylmethoxypyran-4-one typically involves multi-step organic reactions. One common method includes the reaction of 2-chloromethyl-5-hydroxy-4H-pyran-4-one with secondary amines . Another approach involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would be applied to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
2-(aminomethyl)-5-phenylmethoxypyran-4-one undergoes various types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce specific functional groups within the molecule.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could result in a more saturated molecule.
Aplicaciones Científicas De Investigación
2-(aminomethyl)-5-phenylmethoxypyran-4-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Industry: Its unique chemical properties make it useful in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism by which 2-(aminomethyl)-5-phenylmethoxypyran-4-one exerts its effects involves interaction with specific molecular targets and pathways. For instance, it has been shown to induce apoptosis in cancer cells by inhibiting cell proliferation . The exact molecular targets and pathways are still under investigation, but its ability to selectively affect cancer cells while being minimally cytotoxic to normal cells is of significant interest.
Comparación Con Compuestos Similares
Similar Compounds
Benzopyran-4-one derivatives: These compounds share the pyran-4-one core and have been studied for their biological activities.
Isoxazole hybrids: These compounds combine the pyran-4-one structure with isoxazole, enhancing their antiproliferative and anti-inflammatory properties.
Uniqueness
2-(aminomethyl)-5-phenylmethoxypyran-4-one stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its ability to selectively induce apoptosis in cancer cells while being safe for normal cells highlights its potential as a therapeutic agent .
Propiedades
Fórmula molecular |
C13H13NO3 |
|---|---|
Peso molecular |
231.25 g/mol |
Nombre IUPAC |
2-(aminomethyl)-5-phenylmethoxypyran-4-one |
InChI |
InChI=1S/C13H13NO3/c14-7-11-6-12(15)13(9-16-11)17-8-10-4-2-1-3-5-10/h1-6,9H,7-8,14H2 |
Clave InChI |
CNWWNLNRJOUVKM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)COC2=COC(=CC2=O)CN |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














